Cas no 75066-50-1 (3-Benzyl-1,3-thiazol-3-ium Bromide)

3-Benzyl-1,3-thiazol-3-ium bromide is a quaternary thiazolium salt with applications in organic synthesis and catalysis. Its structure features a benzyl group attached to a thiazolium ring, enhancing its reactivity as an electrophile or catalyst in various transformations. The bromide counterion improves solubility in polar solvents, facilitating its use in homogeneous reaction systems. This compound is particularly valuable in nucleophilic substitution reactions and as a precursor for synthesizing functionalized thiazoles. Its stability under ambient conditions and well-defined crystalline form ensure consistent performance in laboratory and industrial settings. Researchers favor it for its efficiency in generating reactive intermediates and its compatibility with diverse synthetic methodologies.
3-Benzyl-1,3-thiazol-3-ium Bromide structure
75066-50-1 structure
商品名:3-Benzyl-1,3-thiazol-3-ium Bromide
CAS番号:75066-50-1
MF:C10H10BrNS
メガワット:256.1621
MDL:MFCD01631293
CID:557860
PubChem ID:87564823

3-Benzyl-1,3-thiazol-3-ium Bromide 化学的及び物理的性質

名前と識別子

    • Thiazolium,3-(phenylmethyl)-, bromide (1:1)
    • 3-Benzylthiazolium Bromide
    • 3-benzyl-1,3-thiazol-3-ium,bromide
    • 3-Benzylthiazol-3-ium bromide
    • Benzylthiazoliumbromide
    • 3-benzyl-1,3-thiazol-3-ium;bromide
    • 3-benzyl-1,3-thiazol-3-ium bromide
    • X3469
    • MFCD01631293
    • B1939
    • DTXSID70469382
    • 3-Benzylthiazol-3-iumbromide
    • 3-Benzylthiazolium Bromide ,
    • CS-0455493
    • 75066-50-1
    • D88879
    • AKOS025394828
    • SCHEMBL3934457
    • BVVXTLWKNXVYDS-UHFFFAOYSA-M
    • 3-Benzyl-1,3-thiazol-3-ium Bromide
    • MDL: MFCD01631293
    • インチ: 1S/C10H10NS.BrH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-7,9H,8H2;1H/q+1;/p-1
    • InChIKey: BVVXTLWKNXVYDS-UHFFFAOYSA-M
    • ほほえんだ: [Br-].S1C([H])=C([H])[N+](=C1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 254.97200
  • どういたいしつりょう: 254.97173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 132
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状:
  • ゆうかいてん: 155.0 to 159.0 deg-C
  • PSA: 32.12000
  • LogP: -0.91210
  • ようかいせい:

3-Benzyl-1,3-thiazol-3-ium Bromide セキュリティ情報

3-Benzyl-1,3-thiazol-3-ium Bromide 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

3-Benzyl-1,3-thiazol-3-ium Bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB137420-25 g
3-Benzylthiazolium bromide; .
75066-50-1
25g
€502.90 2023-05-09
Chemenu
CM392601-5g
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$80 2022-12-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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3-Benzyl-1,3-thiazol-3-ium Bromide
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¥152.90 2023-09-04
abcr
AB137420-5g
3-Benzylthiazolium bromide; .
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Aaron
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3-Benzylthiazolium Bromide ,
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eNovation Chemicals LLC
Y1247481-1g
3-Benzylthiazolium Bromide ,
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eNovation Chemicals LLC
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$120 2025-02-20

3-Benzyl-1,3-thiazol-3-ium Bromide 関連文献

  • 1. 786. The synthesis of model intermediates related to thiamine-catalysed reactions
    C. T. Eyles,P. Sykes,J. E. Downes J. Chem. Soc. 1965 4265
  • 2. Novel catalytic system consisting of a 3,3′-tetramethylene-bridged 4-methylthiazolium salt leading to the partial reduction of nitrobenzene with benzaldehyde to a nitrone
    Hiroo Inoue,Shigeo Tamura J. Chem. Soc. Chem. Commun. 1985 141

3-Benzyl-1,3-thiazol-3-ium Bromideに関する追加情報

3-Benzyl-1,3-thiazol-3-ium Bromide (CAS No: 75066-50-1)

The compound 3-Benzyl-1,3-thiazol-3-ium Bromide (CAS No: 75066-50-1) is a fascinating organic compound with significant applications in various fields of chemistry and material science. This compound belongs to the class of thiazole derivatives, which are widely studied due to their unique electronic properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The thiazole ring structure is a key feature of this compound, contributing to its stability and reactivity.

Recent studies have highlighted the importance of thiazole derivatives in the development of novel materials for energy storage applications. For instance, researchers have explored the use of 3-Benzyl-1,3-thiazol-3-ium Bromide as an electrolyte additive in lithium-ion batteries. Its ability to form stable interphases on electrode surfaces has been shown to enhance battery performance and cycle life. This application underscores the potential of this compound in advancing energy storage technologies.

In addition to its role in energy storage, 3-Benzyl-1,3-thiazol-3-ium Bromide has also been investigated for its antibacterial properties. A 2022 study demonstrated that this compound exhibits potent activity against Gram-positive bacteria, making it a promising candidate for the development of new antimicrobial agents. The benzyl group attached to the thiazole ring plays a crucial role in enhancing its bioactivity, as it provides additional sites for interactions with bacterial membranes.

The synthesis of 3-Benzyl-1,3-thiazol-3-ium Bromide involves a multi-step process that typically starts with the preparation of the corresponding thioamide intermediate. This intermediate undergoes cyclization under specific conditions to form the thiazole ring. The bromination step is then carried out to introduce the bromide ion, resulting in the final product. The reaction conditions are carefully optimized to ensure high yield and purity of the compound.

From a structural perspective, 3-Benzyl-1,3-thiazol-3-ium Bromide consists of a thiazole ring with a benzyl substituent at position 3 and a bromine atom as the counterion. The thiazole ring is aromatic and exhibits conjugation across its nitrogen and sulfur atoms, which contributes to its stability and electronic properties. The benzyl group introduces additional functionality, such as increased lipophilicity and potential sites for further chemical modification.

Recent advancements in computational chemistry have allowed researchers to gain deeper insights into the electronic structure of 3-Benzyl-1,3-thiazol-3

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